N1-(2-chlorobenzyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide
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Overview
Description
“N1-(2-chlorobenzyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a fusion of benzene and furan rings. Benzofurans have been found to possess various types of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-resolution mass spectrometry (HRMS) .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry Applications
- Synthesis of Selective Receptor Antagonists: Research on novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists aimed at developing anti-obesity drugs shows how specific chemical modifications can enhance receptor affinity and selectivity (Zarrinmayeh et al., 1998). This study exemplifies the strategic functionalization of chemical structures for targeted medicinal applications.
- Amination Reactions in Drug Synthesis: A study on amination reactions mediated by palladium/imidazolium salt systems emphasizes the role of nitrogen-containing reagents in synthesizing complex organic compounds, relevant to pharmaceuticals (Grasa et al., 2001). Such methodologies could be applicable in constructing chemical frameworks similar to the compound of interest.
Materials Science and Organic Synthesis
- Advanced Materials Development: Research on dibenzothiophene-based planar conjugated polymers for high-efficiency polymer solar cells demonstrates how specific organic compounds can contribute to the development of novel materials with applications in renewable energy (Jin et al., 2012). The structural modification and application in photovoltaic materials could provide a framework for exploring similar applications for the compound .
- Corrosion Inhibition: A study on the synthesis of 8-hydroxyquinoline derivatives as efficient corrosion inhibitors highlights the application of specific organic compounds in protecting metals against corrosion, which is crucial in industrial processes and materials preservation (Rbaa et al., 2019). This could hint at potential applications of similar compounds in corrosion inhibition.
Environmental Science
- Bioremediation of Pollutants: The use of Aminobacter sp. MSH1 in bioremediating the groundwater micropollutant 2,6-dichlorobenzamide through a unique chlorobenzoate catabolic pathway showcases the environmental application of microorganisms in breaking down complex organic pollutants (Raes et al., 2019). Though not directly related, such research could inspire investigations into the environmental fate or degradation pathways of similar chemical compounds.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c20-15-4-2-1-3-14(15)10-21-18(24)19(25)22-11-16(23)12-5-6-17-13(9-12)7-8-26-17/h1-6,9,16,23H,7-8,10-11H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXVVIFHQFUWSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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